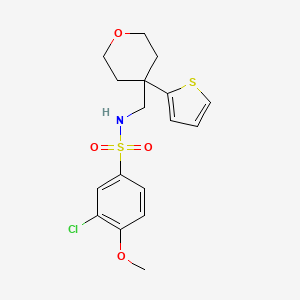
3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClNO4S2 and its molecular weight is 401.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound contains a sulfonamide group, which is commonly found in many drugs like antibiotics, diuretics, and antidiabetic drugs. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . .
Mode of Action
If this compound acts like other sulfonamides, it would bind to its target enzyme and inhibit its function, leading to a decrease in the synthesis of folic acid, which is crucial for the survival of bacteria .
Biochemical Pathways
Again, if it acts like other sulfonamides, it would affect the folic acid synthesis pathway in bacteria, leading to their inability to reproduce and survive .
Result of Action
The result of the compound’s action would depend on its exact mechanism and site of action. If it acts like other sulfonamides, it could lead to the death of bacteria by inhibiting their ability to synthesize folic acid .
Biologische Aktivität
3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, with the CAS number 1203299-40-4, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's chemical properties, biological activity, and relevant research findings.
The molecular formula of this compound is C17H20ClN1O4S2 with a molecular weight of 401.9 g/mol. The structure includes a chloro group, a methoxy group, and a sulfonamide moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| CAS Number | 1203299-40-4 |
| Molecular Formula | C₁₇H₂₀ClN₁O₄S₂ |
| Molecular Weight | 401.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research has demonstrated that sulfonamides possess significant antimicrobial activity. A study indicated that compounds similar to this compound exhibit inhibitory effects against various bacterial strains. The mechanism is primarily attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Activity
Recent investigations into the anticancer properties of sulfonamides have shown promising results. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies revealed that it can inhibit cell proliferation and promote programmed cell death through the activation of caspases and modulation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Evaluation of Anticancer Effects : In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective potency at nanomolar concentrations.
The biological activity of this compound can be attributed to its structural features:
- Sulfonamide Group : Essential for antimicrobial activity by mimicking para-amino benzoic acid (PABA), thus inhibiting folate synthesis.
- Chloro and Methoxy Substituents : These groups may enhance lipophilicity and cellular uptake, improving bioavailability and efficacy.
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S2/c1-22-15-5-4-13(11-14(15)18)25(20,21)19-12-17(6-8-23-9-7-17)16-3-2-10-24-16/h2-5,10-11,19H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQTQQNLVLMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














